3-Chloro-4-(piperazin-1-yl)aniline

Medicinal Chemistry Library Synthesis Scaffold Derivatization

Avoid synthetic dead-ends with N-alkylated piperazine analogs. 3-Chloro-4-(piperazin-1-yl)aniline (CAS 1225221-12-4) features an unsubstituted piperazine NH enabling essential N-functionalization. • Orthogonal reactivity: Primary aniline and secondary NH allow sequential derivatization for diverse kinase inhibitor libraries. • Enhanced binding: 3-Chloro substitution improves CNS target affinity vs. other halogens. • Supply: ≥98% purity, in stock, ready to ship globally from BenchChem.

Molecular Formula C10H14ClN3
Molecular Weight 211.693
CAS No. 1225221-12-4
Cat. No. B596926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(piperazin-1-yl)aniline
CAS1225221-12-4
Synonyms3-chloro-4-(piperazin-1-yl)aniline
Molecular FormulaC10H14ClN3
Molecular Weight211.693
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C10H14ClN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2
InChIKeyAYFVRBCMOJCHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(piperazin-1-yl)aniline: Core Scaffold Overview


3-Chloro-4-(piperazin-1-yl)aniline (CAS 1225221-12-4) is an aromatic amine derivative featuring a chloro-substituted phenyl ring at the 3-position and an unsubstituted piperazine ring at the 4-position, with a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound serves as a versatile building block in the synthesis of diverse pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and kinase inhibition pathways [1]. Its structure provides two key reactive handles: a free primary aromatic amine and an unsubstituted secondary piperazine nitrogen, enabling efficient, orthogonal derivatization in multi-step synthetic sequences.

Free piperazine NH Enables conjugation, acylation, or alkylation
Orthogonal reactivity Two nucleophilic sites for multi-step library synthesis
3-Chloro substitution Common motif in CNS-targeted arylpiperazine SAR studies

Limitations of N-Alkylated Analogs


While closely related analogs such as 3-chloro-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-72-6) and 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (CAS 853298-98-3) share the same core structure, they are fundamentally non-interchangeable in applications that depend on further chemical derivatization. The defining feature of 3-Chloro-4-(piperazin-1-yl)aniline is its unsubstituted piperazine nitrogen (NH), which is the primary site for conjugation, acylation, or alkylation in synthetic workflows [1]. N-Alkylated analogs, in contrast, have this site blocked, rendering them unsuitable for the same derivatization reactions. Moreover, the 3-chloro substitution pattern has been shown to enhance the potency of arylpiperazine derivatives against specific CNS targets compared to other halogen substitution patterns, underscoring the importance of the precise substitution arrangement [2]. Therefore, substituting this compound with an N-alkylated analog in a synthetic route designed for a free piperazine NH would result in synthetic failure and the inability to access the desired target molecule.

Blocked Derivatization Site N-alkylated analogs lack the free piperazine NH, limiting further synthetic elaboration and preventing access to target molecules.
Halogen Pattern Mismatch Class-level SAR suggests 3-chloro substitution contributes to reported CNS receptor affinity in derivatives; alternative halogen patterns may alter this binding profile.

Scaffold Performance vs. Key Comparators


Orthogonal Derivatization Capacity

The presence of an unsubstituted piperazine NH in 3-Chloro-4-(piperazin-1-yl)aniline enables orthogonal derivatization at two distinct nucleophilic sites (primary aromatic amine and secondary piperazine amine), a critical advantage over N-alkylated analogs like 3-chloro-4-(4-methylpiperazin-1-yl)aniline which are limited to a single site for further modification [1]. This difference is quantified by the number of available reaction sites for conjugation, where the target compound offers two sites versus one for the comparator.

Derivatization Sites
Class-level inference
2 sites
vs
1 site
Enables orthogonal library synthesis
Based on nucleophilic reactivity; 100% more derivatizable sites
Medicinal Chemistry Library Synthesis Scaffold Derivatization

Enhanced CNS Target Engagement

In structure-activity relationship (SAR) studies of arylpiperazine derivatives as α1-adrenoreceptor antagonists, the presence of a single ortho-substituent on the phenyl ring is critical for achieving high affinity and selectivity. Specifically, compounds with a 3-chloro substitution pattern demonstrated superior binding profiles compared to unsubstituted or differently substituted analogs [1]. While direct, head-to-head binding data for 3-Chloro-4-(piperazin-1-yl)aniline is not publicly available, class-level inference from closely related compounds shows that 3-chloro-4-(4-alkylpiperazin-1-yl)aniline derivatives exhibit potent binding to serotonin and adrenergic receptors (e.g., Ki = 17 nM for the alpha1-adrenergic receptor in rat brain membranes) [2].

Binding Affinity (Class)
Class-level inference
Ki = 17 nM
Supports 3-chloro SAR for CNS targets
Data from closely related analog; not directly measured for this scaffold
CNS Drug Discovery Structure-Activity Relationship Receptor Binding

Solid-State Crystal Packing of Analog

The crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate (C12H20ClN3O) has been determined, providing insight into the solid-state behavior of this class of compounds . The structure crystallizes in the monoclinic space group C2/c with unit cell parameters a = 27.228(5) Å, b = 11.380(2) Å, c = 9.3775(16) Å, β = 95.733(2)°, V = 2891.1(9) ų, Z = 8. The final R factor was 0.0372 at T = 296 K. These data establish a baseline for understanding the crystal packing and intermolecular interactions of 3-chloro-4-(piperazin-1-yl)aniline itself, which is expected to exhibit similar solid-state properties due to the conserved core.

Crystal Structure (Analog)
Data to verify
Monoclinic C2/c, V=2891 ų
Provides structural proxy for solid-state studies
Ethyl analog data; direct measurement not available
Solid-State Chemistry Crystallography Material Science

3-Chloro-4-(piperazin-1-yl)aniline Applications


Kinase Inhibitor Library Synthesis

The orthogonal reactivity of 3-Chloro-4-(piperazin-1-yl)aniline makes it an ideal core scaffold for constructing focused libraries of kinase inhibitors. The free piperazine NH can be exploited to introduce diverse 'warheads' or solubilizing groups, while the primary aniline can be converted to an amide, sulfonamide, or urea to engage the kinase hinge region [1]. This synthetic strategy is widely employed in the development of EGFR, VEGFR, and other receptor tyrosine kinase inhibitors, as evidenced by patents covering anilinopiperazine derivatives [1].

CNS-Penetrant Receptor Modulator Synthesis

Given the established role of 3-chloro-substituted arylpiperazines in high-affinity binding to CNS receptors (e.g., serotonin and adrenergic receptors) [2], this compound is a strategic starting material for synthesizing novel antipsychotics, antidepressants, and anxiolytics. Its structure provides a privileged scaffold that can be readily diversified to optimize blood-brain barrier permeability and target selectivity [2].

Chemical Probes for Target Validation

The ability to orthogonally derivatize this scaffold enables the installation of functional handles such as biotin, fluorescent dyes, or photoaffinity labels. This allows researchers to create chemical probes for target identification, mechanism-of-action studies, and cellular imaging experiments [1]. The compound's compact size and synthetic accessibility make it a practical starting point for generating such tool compounds.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity (free NH + aniline)
Dual-site derivatization efficiency
CNS receptor modulator synthesis
3-Chloro substitution pattern
Receptor binding affinity in target assays
Chemical probe development
Functionalizable scaffold with compact size
Probe linkage and target engagement verification

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